molecular formula C8H16LiO2 B176006 Lithium octanoate CAS No. 16577-52-9

Lithium octanoate

Cat. No.: B176006
CAS No.: 16577-52-9
M. Wt: 151.2 g/mol
InChI Key: JZNCZMYNMUBFOD-UHFFFAOYSA-N
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Description

Lithium octanoate, also known as lithium caprylate, is an organometallic compound with the chemical formula LiO₂C(CH₂)₆CH₃. It is a lithium salt of octanoic acid (caprylic acid). This compound is part of a broader class of organometallics, which are widely used as reagents, catalysts, and precursor materials in various industrial and scientific applications .

Mechanism of Action

Target of Action

Lithium Octanoate, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . The main molecular determinants of lithium action include the inhibition of inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits GSK-3, which has a wide range of effects, including axis development in embryos, cell and tissue differentiation, neurogenesis, osteogenesis, and control of apoptosis . This results in neuroprotection and an attenuation of cognitive deficits . Lithium also reduces excitatory neurotransmission while increasing GABA or inhibitory neurotransmission .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the cycle of neurotransmission and alters gene transcription . It also impacts the mitochondrial function, improving it via its role in phospholipid metabolism and inositol depletion .

Pharmacokinetics

Lithium, in general, is known to be excreted solely by the kidney Therefore, patients with renal failure are at increased risk for adverse effects

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective effects, reducing cognitive deficits . It also plays a significant role in mitochondrial function, influencing energy production and oxidative stress . Furthermore, lithium impacts proteins involved in the processing of APP, suggesting a possible involvement in Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . This is because lithium accumulates in the food chain, impacting ecosystems and human health . Therefore, the environmental context is crucial when considering the use and impact of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium octanoate can be synthesized through a reaction between lithium hydroxide (LiOH) and octanoic acid (C₇H₁₅COOH). The reaction typically occurs in an aqueous medium, where lithium hydroxide is dissolved in water and then reacted with octanoic acid. The reaction proceeds as follows:

LiOH+C7H15COOHLiO2C(CH2)6CH3+H2O\text{LiOH} + \text{C}_7\text{H}_{15}\text{COOH} \rightarrow \text{LiO}_2\text{C}(\text{CH}_2)_6\text{CH}_3 + \text{H}_2\text{O} LiOH+C7​H15​COOH→LiO2​C(CH2​)6​CH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate (Li₂CO₃) with octanoic acid. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and the formation of the product. The reaction conditions typically involve heating the mixture to around 60-70°C and maintaining it under reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of lithium carbonate and other by-products.

    Reduction: Although less common, this compound can be reduced under specific conditions, leading to the formation of lithium alkoxides.

    Substitution: this compound can participate in substitution reactions, where the octanoate group is replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Transition metal catalysts such as palladium (Pd), platinum (Pt).

Major Products Formed:

Scientific Research Applications

Lithium octanoate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    Lithium acetate (LiO₂CCH₃): Another lithium salt of a carboxylic acid, used in similar applications but with different chemical properties.

    Lithium stearate (LiO₂C(CH₂)₁₆CH₃): A lithium salt of a longer-chain fatty acid, commonly used as a thickening agent in lubricants and greases.

    Lithium carbonate (Li₂CO₃): Widely used in the treatment of bipolar disorder and as a precursor in the production of other lithium compounds.

Uniqueness of Lithium Octanoate: this compound is unique due to its specific chain length and the properties conferred by the octanoate group. This makes it particularly useful in applications requiring a balance between hydrophobic and hydrophilic properties, such as in the formulation of specialty chemicals and materials .

Properties

CAS No.

16577-52-9

Molecular Formula

C8H16LiO2

Molecular Weight

151.2 g/mol

IUPAC Name

lithium;octanoate

InChI

InChI=1S/C8H16O2.Li/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);

InChI Key

JZNCZMYNMUBFOD-UHFFFAOYSA-N

Isomeric SMILES

[Li+].CCCCCCCC(=O)[O-]

SMILES

[Li+].CCCCCCCC(=O)[O-]

Canonical SMILES

[Li].CCCCCCCC(=O)O

16577-52-9

Pictograms

Irritant

Related CAS

124-07-2 (Parent)

Synonyms

caprylic acid
caprylic acid, 14C-labeled
caprylic acid, aluminum salt
caprylic acid, ammonia salt
caprylic acid, barium salt
caprylic acid, cadmium salt
caprylic acid, calcium salt
caprylic acid, cesium salt
caprylic acid, chromium(+2) salt
caprylic acid, cobalt salt
caprylic acid, copper salt
caprylic acid, copper(+2) salt
caprylic acid, iridum(+3) salt
caprylic acid, iron(+3) salt
caprylic acid, lanthanum(+3) salt
caprylic acid, lead(+2) salt
caprylic acid, lithium salt
caprylic acid, manganese salt
caprylic acid, nickel(+2) salt
caprylic acid, potassium salt
caprylic acid, ruthenium(+3) salt
caprylic acid, sodium salt
caprylic acid, sodium salt, 11C-labeled
caprylic acid, tin salt
caprylic acid, tin(+2) salt
caprylic acid, zinc salt
caprylic acid, zirconium salt
caprylic acid, zirconium(+4) salt
lithium octanoate
octanoate
octanoic acid
sodium caprylate
sodium octanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the NMR diffusion method provide insights into the behavior of Lithium octanoate in solution?

A1: this compound, like other surfactants, can self-assemble into aggregates in solution. The NMR diffusion method is particularly insightful for studying these systems. This technique measures the diffusion coefficients of molecules, which are directly related to their size and shape in solution. [] By analyzing the diffusion behavior of this compound, researchers can glean information about:

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